Bay 1217389 is a small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK). [, , , , , , ] MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cell cycle control mechanism ensuring proper chromosome segregation during mitosis. [, , , , , , ] Bay 1217389 disrupts this checkpoint, leading to aberrant mitosis and ultimately cell death, making it a potential anti-cancer therapeutic. [, , , , , , ] It belongs to the imidazopyrazine chemical class and has demonstrated potent and selective inhibition of MPS1. [, ]
The molecular structure of Bay 1217389 is described as an imidazopyrazine derivative. [, ] Structural analysis reveals that it binds to the ATP-binding site of MPS1 kinase, utilizing interactions with specific pockets within the kinase domain. [] A detailed three-dimensional representation of Bay 1217389 bound to the TTK kinase domain is available in the Protein Data Bank (PDB) under accession code 5LFF. []
Investigating MPS1 as an Anticancer Target: Bay 1217389 has been instrumental in validating MPS1 as a potential target for cancer therapy. [, ] Preclinical studies using this compound have demonstrated that MPS1 inhibition can induce cell death in various cancer cell lines, including those resistant to conventional chemotherapy agents like paclitaxel. [, , , , ]
Elucidating Mechanisms of Drug Resistance: Research using Bay 1217389 has shed light on mechanisms of drug resistance in cancer. One study identified the spindle assembly checkpoint itself as a potential resistance mechanism to paclitaxel in pancreatic cancer cells, with Bay 1217389 enhancing paclitaxel sensitivity when SAC genes were targeted. []
Developing Novel Combination Therapies: Bay 1217389 has been explored in combination with other anticancer agents, particularly those targeting different stages of the cell cycle. For example, its synergy with paclitaxel has been investigated in preclinical models, showing promising results in overcoming resistance and enhancing efficacy. [, , ] Additionally, combining Bay 1217389 with BH3-mimetics, which directly target anti-apoptotic proteins, has shown potential in augmenting cell death in cancer cells. []
Overcoming Toxicity: Further research is needed to manage the hematological toxicities observed in clinical trials, potentially through dose adjustments or alternative dosing schedules. []
Identifying Predictive Biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to Bay 1217389 treatment is crucial for optimizing its clinical application. [, ]
Exploring New Combination Therapies: Combining Bay 1217389 with other targeted therapies or immunotherapies holds promise for enhancing its therapeutic efficacy. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2